4-Propylcyclohexanone
Description
Significance in Contemporary Organic Synthesis
The synthesis of 4-propylcyclohexanone itself is a subject of significant research, with methodologies evolving to enhance efficiency, selectivity, and sustainability. A primary route to this compound involves the catalytic hydrogenation of 4-propylphenol (B1200801). chemicalbook.com This process typically employs a catalyst, such as platinum or palladium on a carbon support, to facilitate the addition of hydrogen to the aromatic ring of the phenol (B47542). chemicalbook.comcdnsciencepub.com Another key synthetic pathway is the oxidation of 4-propylcyclohexanol (B1272916), which provides a direct method to introduce the ketone functionality. ontosight.airesearchgate.net
Modern synthetic efforts are increasingly focused on green chemistry principles, including the use of renewable feedstocks. In this context, the synthesis of this compound and its derivatives from lignin, an abundant biopolymer, is a particularly active area of investigation. nih.govnih.govresearchgate.net The catalytic upgrading of lignin-derived phenols, such as 4-propylphenol, represents a sustainable approach to producing valuable chemical intermediates like this compound. nih.govresearchgate.net
The following tables detail key research findings in the synthesis of this compound and its immediate precursors, highlighting the variety of catalysts and reaction conditions being explored.
Table 1: Catalytic Hydrogenation of 4-Propylphenol to this compound
| Catalyst | Starting Material | Key Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2 wt% Pt loading | 4-propylphenol | Water, 2 MPa H₂, specific reaction temperature, 1 hour | This compound, Propylcyclohexane (B167486), 4-Propylcyclohexanol | 14 | chemicalbook.com |
| Di-μ-chloro-bis(η⁴-1,5-hexadiene)dirhodium(I) | 4-propylphenol | Two-phase hexane-aqueous medium, Bu₄NHSO₄ (phase-transfer agent), H₂, 50 hours | This compound, cis-4-propylcyclohexanol, trans-4-propylcyclohexanol | 89 (combined) | cdnsciencepub.com |
| Pt/γ-Al₂O₃ | 4-propylphenol | H₂, 573 K | Cyclohexane (B81311) and other products | - | researchgate.netrsc.org |
| 3.1% Pt/Nb₂O₅ | 4-propylphenol | 20 bar H₂, 350 °C, n-tetradecane solvent | Propylbenzene, Propylcyclohexane | High selectivity for hydrocarbons | d-nb.info |
Note: The yield of 14% for the 2 wt% Pt loading catalyst specifically refers to this compound.
Table 2: Synthesis and Transformation of this compound Derivatives
| Catalyst/Reagent | Starting Material | Key Reaction Conditions | Product | Yield (%) | Reference |
| Mutant alcohol dehydrogenase (LK-TADH) and glucose dehydrogenase (GDH) | This compound | 35 °C, pH 7.0-8.0, 5 hours | cis-4-Propylcyclohexanol | 90.32 | mdpi.comresearchgate.net |
| Galactomyces geotrichum JCM 6359 | This compound | i-PrOH, NAD⁺, 40 mM potassium phosphate (B84403) buffer (pH 7.5), 20 hours | cis-4-Propylcyclohexanol | 74 | acs.orgacs.org |
| Nickel oxyhydroxide surface (proposed) | 4-propylcyclohexanol | Electrochemical oxidation | This compound | - | researchgate.net |
Interdisciplinary Research Contexts for Cyclohexanone (B45756) Derivatives
The utility of this compound extends far beyond the realm of pure organic synthesis, finding critical applications in a variety of interdisciplinary fields. Its derivatives are particularly prominent in materials science and medicinal chemistry.
In the field of materials science , this compound is a key precursor in the synthesis of liquid crystals. chemicalbook.comgoogle.com Specifically, it is used to produce cis-4-propylcyclohexanol, an important intermediate for trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is widely utilized in the manufacturing of liquid crystal displays (LCDs). mdpi.comresearchgate.netresearchgate.net The stereoselective reduction of this compound to the cis-isomer is a critical step, often achieved through biocatalysis to ensure high purity. mdpi.comacs.org Research in this area focuses on developing efficient enzymatic systems for this transformation. mdpi.comresearchgate.net Furthermore, derivatives of this compound are being investigated for the development of new photoactive compounds and other advanced materials. ontosight.ai
In medicinal chemistry , substituted cyclohexanones, including derivatives of this compound, serve as scaffolds for the synthesis of biologically active molecules. For instance, research has shown that this compound can be used in the synthesis of pyrrolo-[3,4c]-quinolines, which are of interest for molecular design and pharmaceutical chemistry. researchgate.net The cyclohexanone ring provides a versatile framework that can be functionalized to interact with biological targets.
The push towards a more sustainable chemical industry has also positioned this compound within the context of biorefining . As mentioned, its synthesis from lignin-derived phenols is a testament to the ongoing efforts to convert biomass into valuable chemicals. nih.govnih.gov This research intersects with catalysis and green chemistry, aiming to create efficient and environmentally benign pathways to important chemical intermediates.
Historical Perspectives on Cyclohexanone Chemistry in Academic Scholarship
The study of cyclohexanones is deeply rooted in the history of organic chemistry. While specific historical accounts of this compound are not extensively documented, the academic exploration of the broader cyclohexanone family provides a rich context. The synthesis of the parent compound, cyclohexane, was a significant challenge for early chemists, with initial attempts dating back to the late 19th century. wikipedia.org These early investigations laid the groundwork for understanding the structure and reactivity of cyclic compounds.
The industrial-scale production of cyclohexanone became a reality with the development of catalytic hydrogenation processes for benzene (B151609), a significant milestone in industrial chemistry. wikipedia.org This advancement paved the way for the large-scale synthesis of nylon, for which cyclohexanone is a key precursor. wikipedia.org
The academic pursuit of new synthetic methods for substituted cyclohexanones has been a continuous endeavor. Strategies such as the Diels-Alder reaction and various annulation techniques have been developed to construct the cyclohexane ring with a high degree of stereocontrol. acs.orgnih.gov The synthesis of anilines and indoles from cyclohexanones using palladium catalysis is a more recent example of the ongoing innovation in this area. acs.org The transformation of cyclohexanone derivatives into other heterocyclic systems, such as benzofurans and tetrahydroindoles, further highlights the synthetic versatility of this class of compounds in academic research. metu.edu.tr The evolution of these synthetic strategies reflects the broader trends in organic chemistry, from the initial focus on fundamental transformations to the modern emphasis on stereoselectivity, efficiency, and sustainability.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDLIZOPMNZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048198 | |
| Record name | 4-Propylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Propylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
40649-36-3 | |
| Record name | 4-Propylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40649-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Propylcyclohexanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9735699W19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Propylcyclohexanone and Its Derivatives
Catalytic Oxidation and Reduction Strategies
Catalytic methods are at the forefront of modern organic synthesis, providing routes that are often more efficient, selective, and environmentally benign than stoichiometric approaches. For the synthesis of 4-propylcyclohexanone, both the oxidation of 4-propylcyclohexanol (B1272916) and the reduction of 4-propylphenol (B1200801) represent important catalytic strategies.
Oxidation of 4-Propylcyclohexanol to this compound
The oxidation of the secondary alcohol 4-propylcyclohexanol to the corresponding ketone, this compound, is a fundamental transformation in organic chemistry. Modern research has focused on developing catalytic systems that are both highly selective and operate under mild conditions.
The oxidation of 4-propylcyclohexanol to this compound can proceed through a radical-mediated pathway. researchgate.net Mechanistic studies suggest that the reaction is initiated by the abstraction of a hydrogen atom from the hydroxyl group of the alcohol, followed by the removal of the hydrogen atom attached to the carbon bearing the hydroxyl group.
A proposed stepwise mechanism for the radical oxidation is as follows:
Initiation: A radical initiator abstracts a hydrogen atom from the hydroxyl group of 4-propylcyclohexanol, forming an alkoxy radical.
Propagation Step 1: The alkoxy radical undergoes intramolecular hydrogen abstraction from the adjacent carbon atom, resulting in the formation of a more stable carbon-centered radical.
Propagation Step 2: This carbon-centered radical reacts with an oxidizing agent to form this compound and a new radical species, which can continue the chain reaction.
Termination: The reaction is terminated by the combination of two radical species.
The radical nature of this transformation has been investigated, providing insights into the reaction intermediates and transition states involved. researchgate.net
Electrochemical oxidation offers a green and efficient alternative to traditional chemical oxidants for the conversion of 4-propylcyclohexanol to this compound. researchgate.net This method utilizes an electric current to drive the oxidation reaction at an electrode surface. The efficiency of this process is significantly influenced by interfacial phenomena occurring at the electrode-electrolyte boundary.
For water-insoluble reactants like 4-propylcyclohexanol, creating a hydrophobic microenvironment at the anode surface can enhance the reaction rate. This can be achieved by modifying the electrode surface or by using additives in the electrolyte that promote the adsorption of the alcohol onto the electrode. This enrichment of the reactant at the interface overcomes mass transfer limitations and facilitates a more efficient oxidation process. researchgate.net
Nickel oxyhydroxide (NiOOH) has emerged as a highly effective and selective catalyst for the oxidation of secondary alcohols to ketones, including the conversion of 4-propylcyclohexanol to this compound. nih.govresearchgate.net Both the β-NiOOH and γ-NiOOH phases have demonstrated high reactivity and selectivity, often exceeding 95% for the desired ketone product. nih.govresearchgate.net
The catalytic cycle is believed to involve the following steps:
Adsorption: The alcohol adsorbs onto the surface of the NiOOH catalyst.
Hydrogen Atom Transfer: The reaction proceeds via two consecutive hydrogen atom transfer steps from the alcohol to the NiOOH, resulting in the formation of the ketone and the reduction of NiOOH to Ni(OH)₂. nih.gov
Desorption: The ketone product desorbs from the catalyst surface.
Catalyst Regeneration: The active NiOOH species is regenerated by an external oxidant or through electrochemical means.
The high selectivity of NiOOH catalysts is a key advantage, minimizing the formation of byproducts. nih.gov
| Catalyst Phase | Reactivity | Selectivity for Ketone |
| β-NiOOH | >95% conversion | >95% |
| γ-NiOOH | High | Can induce byproduct formation |
Table 1: Reactivity and Selectivity of Nickel Oxyhydroxide Phases in Alcohol Oxidation. nih.govresearchgate.net
Hydrogenation of 4-Propylphenol and Related Phenolic Compounds
An alternative synthetic route to this compound involves the selective hydrogenation of the aromatic ring of 4-propylphenol. This approach is attractive due to the ready availability of phenolic starting materials.
Palladium-based catalysts are widely employed for the hydrogenation of aromatic compounds. In the case of 4-propylphenol, palladium catalysts can selectively reduce the aromatic ring to afford this compound. arcnl.nlacs.org
Commonly used palladium catalysts include palladium on charcoal (Pd/C) and bimetallic catalysts such as platinum-palladium supported on graphite (B72142) (Pt-Pd/G). arcnl.nlacs.orgresearchgate.net The reaction is typically carried out in a solvent such as a water-ethanol mixture at elevated temperatures and pressures. arcnl.nlacs.org Interestingly, this transformation can also be achieved without an external hydrogen source, utilizing a transfer hydrogenation approach with ethanol (B145695) serving as the hydrogen donor. acs.org
The selectivity of the hydrogenation is crucial, as over-reduction can lead to the formation of 4-propylcyclohexanol. The reaction conditions, including catalyst composition, solvent, temperature, and pressure, can be optimized to maximize the yield of the desired this compound. Bimetallic Pt-Pd/G catalysts have shown enhanced activity for both hydrogen production (from the solvent) and the subsequent aromatic hydrogenation compared to their monometallic counterparts. researchgate.net
| Catalyst | Support | Hydrogen Source | Key Products |
| Pd | Charcoal | External H₂ or Ethanol | This compound, 4-Propylcyclohexanols |
| Pt-Pd | Graphite | Ethanol | This compound, 4-Propylcyclohexanols |
Table 2: Catalysts for the Hydrogenation of 4-Propylphenol. arcnl.nlacs.orgresearchgate.net
Transfer Hydrogenation in Cosolvent Systems
Transfer hydrogenation offers an alternative to traditional hydrogenation methods that require high-pressure molecular hydrogen. In this technique, a hydrogen donor molecule, often an alcohol, transfers hydrogen to the substrate in the presence of a catalyst. The use of cosolvent systems can significantly influence the efficiency and selectivity of this process.
One notable example is the aromatic hydrogenation of 4-propylphenol to produce this compound, as well as cis- and trans-4-propylcyclohexanols. This reaction has been successfully carried out using a charcoal-supported palladium (Pd/C) catalyst in a water-ethanol cosolvent system at 573 K without the need for externally supplied hydrogen gas. researchgate.net The study revealed that the ring hydrogenation activity in the water-ethanol cosolvent was superior to conventional methods that utilize external hydrogen pressure. researchgate.net
The presence of both water and ethanol was found to be crucial for the effective ring hydrogenation in this system. researchgate.net While the gasification of ethanol occurred at lower temperatures, the hydrogenation process itself did not proceed over the Pd/C catalyst in the water-ethanol cosolvent at 523 K, indicating a necessary temperature threshold for the reaction to occur effectively at 573 K. researchgate.net It was also observed that increasing the hydrogen pressure in a water-only solvent did lead to the formation of this compound and its corresponding alcohols, but the yields were significantly lower than those achieved in the water-ethanol cosolvent system, highlighting the beneficial role of the alcohol as a hydrogen donor. researchgate.net
Hydrodeoxygenation (HDO) Pathways from Lignin-Derived Precursors
Lignin, a complex aromatic polymer found in biomass, is a promising renewable source for the production of valuable chemicals, including this compound. The conversion of lignin-derived precursors, such as 4-propylphenol, is typically achieved through hydrodeoxygenation (HDO), a process that involves the removal of oxygen atoms from a molecule.
The HDO of 4-propylphenol to propylcyclohexane (B167486) is a multi-step reaction where this compound is a key intermediate. researchgate.net The proposed reaction pathway involves the initial partial hydrogenation of the aromatic ring of 4-propylphenol to form this compound. researchgate.net This intermediate is then further hydrogenated to yield propylcyclohexanol, which can then be deoxygenated to produce propylcyclohexane. researchgate.net An alternative pathway involves the direct deoxygenation of 4-propylphenol to form propylbenzene, which is subsequently hydrogenated to propylcyclohexane. researchgate.net
This transformation necessitates the use of bifunctional catalysts that possess both metallic sites for hydrogenation and acidic sites for dehydration steps. researchgate.net For instance, a platinum catalyst supported on a ZSM-5 zeolite nanosheet (Pt@ZSM-5NS) has been shown to be effective for the hydrodeoxygenation of 4-propylphenol. The highly dispersed platinum metallic sites are responsible for the hydrogenation steps in the reaction pathway. researchgate.net
Biomass-Derived Feedstock Utilization for Cyclohexanone (B45756) Production
The transition towards a bio-based economy has spurred research into utilizing biomass-derived feedstocks for the production of cyclohexanone and its derivatives. Aromatic ethers, which can be derived from lignin, represent a viable starting material for these transformations.
Transformation of Aromatic Ethers to Cyclohexanone Derivatives
The conversion of aromatic ethers to cyclohexanone derivatives can be achieved through a process known as reductive hydrolysis. This reaction has been demonstrated using metallic palladium surfaces in an aqueous phase under relatively mild temperatures and hydrogen pressures. nih.gov The proposed mechanism for this transformation involves the initial partial hydrogenation of the aromatic ring of the ether by the palladium catalyst, leading to the formation of an enol ether intermediate. nih.gov This enol ether then readily undergoes hydrolysis in the aqueous environment to form a hemiacetal, which subsequently eliminates an alcohol or phenol (B47542) to yield the corresponding cyclohexanone. nih.gov A significant aspect of this catalytic system is its high selectivity for the cleavage of the stronger phenyl C-O bond over the weaker aliphatic O-R bond. nih.gov While this methodology has been demonstrated for various aromatic ethers, its specific application to propyl-substituted aromatic ethers for the synthesis of this compound is an area of ongoing research.
Influence of Bromide Salt-Modified Palladium Catalysts
The modification of palladium catalysts with various additives can significantly alter their activity and selectivity in hydrogenation reactions. While the influence of various modifiers on palladium catalysts is an active area of research, specific studies detailing the effect of bromide salt modification on the synthesis of this compound from aromatic precursors are not extensively documented in the available literature. General studies on palladium catalysis have shown that additives can influence the electronic properties and surface morphology of the catalyst, thereby affecting substrate adsorption and reaction pathways. However, detailed research findings on the specific role of bromide salts in promoting or directing the hydrogenation of aromatic ethers or phenols to cyclohexanones are limited.
Chemoenzymatic and Biocatalytic Approaches
In recent years, chemoenzymatic and biocatalytic methods have gained prominence as powerful tools for the synthesis of chiral molecules with high stereoselectivity. These approaches often offer advantages in terms of mild reaction conditions and reduced environmental impact compared to traditional chemical methods.
Stereoselective Reduction by Mutant Alcohol Dehydrogenases (e.g., Lactobacillus kefir LK-TADH)
The stereoselective reduction of this compound to its corresponding alcohol, cis-4-propylcyclohexanol, is a critical step in the synthesis of certain liquid crystal display components. Mutant alcohol dehydrogenases have proven to be highly effective catalysts for this transformation.
A notable example is the use of a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, specifically the A94T/F147L/L199H/A202L mutant) for the asymmetric reduction of this compound. This biocatalytic system, when coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, demonstrates excellent conversion and stereoselectivity.
Under optimized conditions, this chemoenzymatic approach achieved a 100% conversion of this compound (at a concentration of 125 g/L) within 5 hours. The resulting product, cis-4-propylcyclohexanol, was obtained with a high cis/trans ratio of 99.5:0.5 and a yield of 90.32%. In contrast, the wild-type recombinant LK-ADH showed a significantly lower conversion rate of approximately 64.1% and a much lower cis/trans ratio of 56.5:43.5 after 6 hours of reaction.
The superior performance of the mutant LK-TADH is attributed to a smaller catalytic distance between the substrate and the NADH cofactor, as well as a reduced active pocket volume due to the specific amino acid mutations. These structural changes lead to a tighter binding of this compound in the active site, thereby enhancing the catalytic efficiency and stereoselectivity of the reduction.
Table 1: Comparison of Wild-Type and Mutant Lactobacillus kefir Alcohol Dehydrogenase in the Reduction of this compound
| Enzyme | Conversion Rate (%) | cis/trans Ratio | Reaction Time (h) |
| Recombinant LK-ADH (Wild-Type) | ~64.1 | 56.5:43.5 | 6 |
| Recombinant LK-TADH (Mutant) | 100 | 99.5:0.5 | 5 |
Table 2: Optimal Conditions for the Biocatalytic Reduction of this compound using Mutant LK-TADH
| Parameter | Optimal Value |
| Temperature | 35 °C |
| pH | 7.0 - 8.0 |
| This compound Concentration | 125 g/L |
| LK-TADH Cell Dosage | 30 g/L |
| NAD+ Concentration | 0.1 g/L |
| GDH Cell Dosage | 10 g/L |
| Glucose:Substrate Ratio | 1.2 mol/mol |
Microbial Biotransformation by Anthracnose Fungi and Stereoselectivity Studies
The biotransformation of ketones using microorganisms is a powerful tool in green chemistry, offering high selectivity under mild conditions. Fungi belonging to the genus Colletotrichum, known to cause anthracnose disease in plants, are recognized for their ability to produce a vast array of secondary metabolites and participate in biotransformation reactions. semanticscholar.orgnih.gov While specific studies detailing the biotransformation of this compound by anthracnose fungi are not extensively documented, the proven capability of Colletotrichum species in the biotransformation of complex molecules like steroids suggests their potential as effective biocatalysts for ketone reduction. semanticscholar.org
The stereoselectivity of microbial reductions on substituted cyclohexanones is of significant interest as it allows for the synthesis of specific chiral alcohols. Generally, the enzymatic reduction of a prochiral ketone like this compound can lead to the formation of cis- and trans-4-propylcyclohexanol stereoisomers. The stereochemical outcome is dictated by the enzyme's active site, which controls the facial selectivity of hydride delivery from a cofactor (e.g., NADH or NADPH). mdpi.com Fungal ketoreductases often follow Prelog's rule, where the hydride is delivered to the Re-face of the carbonyl group, typically yielding the corresponding (S)-alcohol. mdpi.com The presence of the propyl group at the 4-position influences the substrate's binding orientation within the enzyme's active site, thereby determining the diastereomeric ratio (cis/trans) of the resulting alcohol product.
Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Conversion
The efficiency of biocatalytic processes is highly dependent on the optimization of reaction conditions. Factors such as temperature, pH, substrate concentration, and biocatalyst loading are critical for maximizing product yield and conversion rates. semanticscholar.org In the biocatalytic reduction of this compound to cis-4-propylcyclohexanol using a recombinant alcohol dehydrogenase, a systematic optimization of these parameters has been shown to achieve exceptional results. semanticscholar.org
Under optimized conditions, a complete transformation of 125 g/L of this compound was achieved in just 5 hours, with a final product yield of 90.32%. semanticscholar.org The reaction demonstrated remarkable stereoselectivity, producing the cis-isomer with high purity (cis/trans ratio of 99.5:0.5). semanticscholar.org Key to this success was maintaining the pH between 7.0 and 8.0 and the temperature at 35°C. Substrate inhibition was observed at concentrations above 125 g/L, leading to a decrease in the conversion rate. semanticscholar.org
Below is an interactive data table summarizing the optimized conditions for this biocatalytic reduction.
| Parameter | Optimal Value |
|---|---|
| Temperature | 35 °C |
| pH | 7.0 - 8.0 |
| Substrate Concentration | 125 g/L |
| LK-TADH Cell Dosage | 30 g/L |
| NAD+ Concentration | 0.1 g/L |
| GDH Cell Dosage | 10 g/L |
| Glucose:Substrate Ratio | 1.2 mol/mol |
| Conversion | 100% |
| Yield (cis-4-propylcyclohexanol) | 90.32% |
| Reaction Time | 5 hours |
Derivatization and Transformation to Value-Added Compounds
This compound serves as a versatile precursor for a variety of value-added chemical compounds through targeted derivatization and transformation reactions.
Anodic Oxidation to 3-Propyladipic Acid
Electrochemical methods offer a sustainable alternative to traditional oxidation processes. The anodic oxidation of this compound can be employed to synthesize 3-propyladipic acid. The proposed reaction mechanism involves an initial keto-enol tautomerization of the cyclohexanone. nih.gov Subsequent electrochemical oxidation at the anode surface initiates a ring-opening reaction, ultimately leading to the formation of the dicarboxylic acid, 3-propyladipic acid. nih.gov This transformation converts a cyclic ketone into a linear, functionalized aliphatic acid, which has applications in polymer synthesis.
Synthesis of Chiral Tacrine (B349632) Analogues
Tacrine and its analogues are known for their activity as cholinesterase inhibitors. biorxiv.orgbeilstein-journals.org The synthesis of tacrine analogues often involves the Friedländer annulation, which typically consists of reacting an anthranilonitrile or a related compound with a cyclic ketone. biorxiv.orgnih.gov By using this compound as the ketone component, it is possible to synthesize propyl-substituted tacrine analogues. The presence of the propyl group on the cyclohexanone ring is carried through the reaction, resulting in a tacrine derivative functionalized on its saturated carbocyclic ring. This modification can influence the molecule's lipophilicity and binding affinity to acetylcholinesterase, potentially leading to improved pharmacological properties. beilstein-journals.org
Precursors for Polyamide Monomers and Other Functional Polymers
The derivatization of this compound provides a pathway to functionalized monomers for polymer production. As established, the oxidation of this compound yields 3-propyladipic acid. nih.gov Adipic acid (hexanedioic acid) is a primary monomer used in the industrial production of Nylon-6,6, a common polyamide. acs.org Consequently, 3-propyladipic acid represents a functionalized monomer that can be incorporated into polyamide chains. The inclusion of the propyl side group can modify the physical properties of the resulting polymer, such as its crystallinity, melting point, and solubility, thereby creating functional polymers with tailored characteristics.
Formation of Complex Heterocyclic Structures (e.g., Pyrroloquinolines, Pyran Derivatives)
This compound is a valuable building block for synthesizing complex heterocyclic structures.
Pyran Derivatives: Substituted 4H-pyrans can be synthesized through one-pot, multi-component reactions. These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-ketoester or a ketone. This compound can serve as the ketone component in such syntheses, leading to the formation of highly substituted, propyl-functionalized pyran derivatives.
Pyrroloquinolines: Pyrroloquinolines are another class of heterocyclic compounds that can potentially be synthesized from this compound derivatives. The synthesis of quinoline (B57606) rings can be achieved via reactions like the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. By selecting appropriate reactants, a propyl-substituted cyclohexanone derivative could be used to construct the carbocyclic portion of a complex tricyclic pyrroloquinoline system.
Reaction Mechanisms and Kinetic Investigations
Elucidation of Oxidation and Reduction Mechanisms
The oxidation and reduction of 4-Propylcyclohexanone involve complex pathways, including the formation of transient species and equilibria between different structural forms.
The formation of this compound can proceed via the oxidation of 4-propylcyclohexanol (B1272916), a reaction that has been shown to have a radical nature. researchgate.net Radical reactions typically proceed through a series of steps: initiation, propagation, and termination.
Initiation: This step involves the formation of initial radical species. In the context of oxidizing 4-propylcyclohexanol, this could be initiated by a catalytic surface, such as nickel oxyhydroxide, which facilitates the abstraction of a hydrogen atom to form a radical. researchgate.net
Propagation: Once formed, the radical intermediate can participate in a chain reaction. For instance, a propylcyclohexanol radical could react with an oxidizing agent, yielding this compound and another radical species that continues the chain. researchgate.netyoutube.com
Termination: The reaction ceases when radical species are quenched, for example, by combining with each other. youtube.com
The investigation into the radical mechanism for the oxidation of 4-propylcyclohexanol to this compound helps in understanding the reaction's kinetics and in the selection of appropriate catalysts or initiators. researchgate.net
Like other ketones with alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group), this compound exists in equilibrium with its enol tautomer. oregonstate.edulibretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.org The keto form, containing the C=O double bond, is generally more stable and thus predominates in the equilibrium mixture. oregonstate.edukhanacademy.org
The tautomerization can be catalyzed by either acid or base. youtube.com
Base-Catalyzed Mechanism: A base removes an alpha-hydrogen, creating a resonance-stabilized carbanion known as an enolate. Protonation of the enolate on the oxygen atom yields the enol form. libretexts.orgyoutube.com
Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by an acid. A base (such as water) then removes an alpha-hydrogen, leading to the formation of the C=C double bond of the enol and regeneration of the acid catalyst. youtube.comyoutube.com
The formation of the enol tautomer is significant as it presents a different reaction pathway. The enol form, with its nucleophilic C=C double bond, has a higher tendency to undergo further oxidation, for instance, at the 3-position of the cyclohexane (B81311) ring. researchgate.net
The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack. However, a more significant pathway involves the enol or enolate intermediate. researchgate.net Research has proposed a reaction mechanism where the enol form of this compound undergoes a nucleophilic attack by a hydroxide (B78521) ion (OH⁻). researchgate.net This attack can initiate a ring-opening process, ultimately leading to the formation of dicarboxylic acids, such as 3-propyladipic acid. researchgate.net
This ring-opening reaction is a critical transformation, converting a cyclic ketone into an acyclic dicarboxylic acid, which has different chemical properties and applications. The mechanism underscores the importance of the keto-enol equilibrium in determining the ultimate fate of the molecule under specific reaction conditions, particularly in the presence of strong nucleophiles. researchgate.net
Catalytic Pathways and Selectivity Control
Catalysis is essential for controlling the reaction pathways of this compound, enhancing reaction rates, and improving the selectivity towards desired products.
Heterogeneous catalysts play a vital role in the synthesis and conversion of this compound. The interaction between the catalyst surface and the substrate is key to its efficacy.
In the hydrodeoxygenation of 4-propylphenol (B1200801), this compound is formed as a key intermediate. researchgate.net Bifunctional catalysts, such as platinum supported on a zeolite (Pt@ZSM-5NS), are effective in this multi-step reaction. The platinum metallic sites act as the hydrogenation part of the catalyst, while the Brønsted acid sites on the zeolite support facilitate dehydration. researchgate.net
The reduction of this compound to cis-4-propylcyclohexanol has been achieved with high selectivity using a mutant alcohol dehydrogenase. mdpi.com In this enzymatic catalysis, the substrate molecule binds within a hydrophobic pocket of the enzyme. This precise interaction orients the ketone for stereoselective reduction. The binding energy and proximity to the NADH cofactor are critical for the high catalytic efficiency. mdpi.com
| Enzyme | Substrate | Binding Energy (kcal/mol) | Catalytic Atomic Distance (Å) |
|---|---|---|---|
| Mutant LK-TADH | This compound | -4.18 | 3.8 |
Data sourced from a study on the enzymatic synthesis of cis-4-propylcyclohexanol. mdpi.com
Furthermore, studies on the related compound cyclohexanone (B45756) show that bimetallic catalysts can significantly improve catalytic performance. For instance, adding nickel to a rhodium-on-silica catalyst (Rh/SiO₂) enhances the conversion rate in reductive amination without compromising selectivity. mdpi.com This suggests that catalyst composition is a critical factor in controlling reaction outcomes.
| Catalyst | Conversion (%) | Selectivity to Cyclohexylamine (%) |
|---|---|---|
| Rh/SiO₂ | 83.4 | 99.1 |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 |
Data from a comparative study on monometallic and bimetallic catalysts for cyclohexanone conversion. mdpi.com
Electrocatalysis offers a green alternative for oxidation reactions, allowing for mild conditions in aqueous media. researchgate.net However, the low solubility of organic compounds like the precursors to this compound in water can hinder reaction rates by limiting mass transfer to the electrode surface. researchgate.net
A strategy to overcome this involves modulating the interfacial environment at the electrode. By creating a hydrophobic microenvironment at the anode-electrolyte interface, for example through the use of additives like cetyltrimethylammonium hydroxide (CTAOH), the concentration of water-insoluble reactants at the electrode surface can be increased. researchgate.net This enrichment of the reactant at the interface significantly boosts the rate of electrocatalytic oxidation. This approach highlights the critical role of interfacial properties in controlling the efficiency of electrocatalytic transformations involving sparingly soluble organic substrates. researchgate.net
Stereochemical Control in Enzymatic Biotransformations
Enzymatic biotransformations offer a powerful tool for the stereoselective synthesis of specific isomers of 4-propylcyclohexanol from this compound. This stereochemical control is highly valuable in industries such as liquid crystal display manufacturing, where specific isomers are required as intermediates. mdpi.com Alcohol dehydrogenases (ADHs) are a key class of enzymes utilized for the stereoselective reduction of ketones to alcohols. nih.gov
Detailed research has demonstrated the successful use of various microorganisms and isolated enzymes to control the stereochemistry of this compound reduction. For example, anthracnose fungi have been shown to reduce this compound to its corresponding cis- and trans-alcohols, with a strong preference for the trans-isomer. jst.go.jp One particular strain, Colletotrichum lagenarium, exhibited high stereoselectivity, producing a cis- to trans-alcohol ratio of 1:13. jst.go.jp
Furthermore, mutant alcohol dehydrogenases have been engineered to achieve high stereoselectivity for the cis-isomer. A mutant ADH from Lactobacillus kefir (LK-TADH) coupled with a glucose dehydrogenase for cofactor regeneration has been used for the efficient synthesis of cis-4-propylcyclohexanol. mdpi.com Under optimized conditions, this system achieved complete conversion of this compound to cis-4-propylcyclohexanol with a high yield and an exceptional cis/trans ratio of 99.5:0.5. mdpi.comresearchgate.net The stereoselectivity of the mutant enzyme was attributed to changes in the active site that favor a specific orientation of the substrate. mdpi.com
The choice of enzyme and reaction conditions allows for the targeted synthesis of either the cis- or trans-isomer of 4-propylcyclohexanol, highlighting the precision of biocatalysis.
Interactive Data Table: Stereoselective Biotransformation of this compound
| Biocatalyst | Major Product | cis:trans Ratio | Reference |
| Colletotrichum lagenarium | trans-4-Propylcyclohexanol | 1:13 | jst.go.jp |
| Mutant Alcohol Dehydrogenase (LK-TADH) | cis-4-Propylcyclohexanol | 99.5:0.5 | mdpi.com |
| Recombinant LK-ADH (non-mutant) | cis-4-Propylcyclohexanol | 56.5:43.5 | mdpi.com |
| Galactomyces geotrichum JCM 6359 | cis-4-Propylcyclohexanol | 99.5:0.5 | mdpi.com |
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Propylcyclohexanone and its related intermediates. jchps.com This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net By analyzing the chemical shifts, signal intensities, and coupling patterns in an NMR spectrum, researchers can deduce the connectivity of atoms. jchps.comslideshare.net
For a molecule like this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their electronic environments. jchps.com The number of signals corresponds to the number of chemically non-equivalent protons, while the signal's position (chemical shift) indicates the degree of shielding. jchps.com Furthermore, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with a signal for each unique carbon atom. nih.gov Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish correlations between neighboring protons and directly bonded carbon-proton pairs, respectively, which is crucial for confirming the precise structure of synthetic products and any intermediates. mmu.ac.uk
Table 1: Predicted NMR Data for this compound
| Type of Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |
|---|---|---|
| Protons on propyl chain (-CH₃) | 0.8 - 1.0 | Triplet |
| Protons on propyl chain (-CH₂-) | 1.2 - 1.7 | Multiplet |
| Protons on cyclohexanone (B45756) ring (adjacent to C=O) | 2.2 - 2.5 | Multiplet |
| Protons on cyclohexanone ring | 1.2 - 2.2 | Multiplet |
| Carbonyl carbon (C=O) | 205 - 220 | Singlet |
| Carbons in propyl chain | 10 - 40 | - |
Mass Spectrometry (MS), including GC-MS, for Component Identification and Reaction Monitoring
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes an essential tool for identifying components in a mixture and for monitoring the progress of a reaction. chemicalbook.com In the synthesis of this compound, for instance from the hydrogenation of 4-propylphenol (B1200801), GC-MS is used to analyze the organic layer of the reaction mixture to identify the products and by-products. chemicalbook.com
The mass spectrum of this compound provides a molecular ion peak corresponding to its molecular weight, confirming its formation. The fragmentation pattern observed in the spectrum is unique to the molecule's structure and can be used for its definitive identification. The NIST Mass Spectrometry Data Center reports key peaks in the mass spectrum of this compound that are used for its identification. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Top Peak (m/z) | 55 |
| 2nd Highest Peak (m/z) | 41 |
| 3rd Highest Peak (m/z) | 43 |
Data sourced from PubChem. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Systems
Infrared (IR) Spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. qiboch.com This technique is particularly useful in reaction systems to track the conversion of reactants to products by observing the disappearance of reactant functional group absorptions and the appearance of product functional group absorptions. libretexts.org
For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. qiboch.com The position of this peak, typically around 1715 cm⁻¹, is indicative of a saturated cyclic ketone. libretexts.org The spectrum would also show absorption bands corresponding to C-H stretching and bending vibrations of the propyl and cyclohexyl groups. libretexts.org The presence of this distinct carbonyl peak confirms the ketone functionality within the molecule. nih.govnist.gov
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Type of Vibration |
|---|---|---|---|
| C=O (Ketone) | ~1715 | Strong, Sharp | Stretch |
| C-H (sp³ hybridized) | 2850-3000 | Medium-Strong | Stretch |
Chromatographic Methods (e.g., GC, HPLC, TLC) for Purity Assessment and Reaction Progress Analysis
Chromatographic methods are fundamental for separating components of a mixture and are widely used for assessing the purity of this compound and for analyzing the progress of its synthesis. chemicalbook.comsigmaaldrich.com
Gas Chromatography (GC): GC is a primary method for determining the purity of volatile compounds like this compound. Commercial suppliers often specify the purity of the compound as determined by GC, with assays commonly exceeding 99.0%. sigmaaldrich.com In a research setting, GC is used to monitor reaction progress by taking aliquots of the reaction mixture over time and analyzing the relative concentrations of reactants, intermediates, and products. chemicalbook.com The analysis is typically performed using a capillary column. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): While GC is more common for this specific compound, HPLC can also be used for purity assessment, particularly for less volatile intermediates or if derivatization is employed. It is a valuable tool for quantitative analysis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visually track the formation of the product and the consumption of the reactant.
Table 4: Application of Chromatographic Methods for this compound
| Method | Application | Key Information Provided |
|---|---|---|
| Gas Chromatography (GC) | Purity Assessment, Reaction Monitoring | Quantitative purity data (e.g., ≥99.0%), Relative concentrations of components over time. chemicalbook.comsigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative analysis of purity. |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Propylphenol |
| Carbon |
| Hydrogen |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Energy Landscapes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms, determining transition state geometries, and calculating the energy landscapes of chemical reactions.
In the context of 4-Propylcyclohexanone, DFT calculations are instrumental in understanding its formation and subsequent conversion in catalytic processes. One notable example is the hydrodeoxygenation (HDO) of 4-propylphenol (B1200801), a reaction relevant to the upgrading of bio-oils. In this process, 4-propylphenol is converted to propylcyclohexane (B167486), with this compound appearing as a key intermediate. researchgate.net The proposed reaction pathway involves the partial hydrogenation of the phenolic ring of 4-propylphenol to yield this compound. This intermediate is then further hydrogenated to form propylcyclohexanol, which is subsequently dehydrated and hydrogenated to the final product, propylcyclohexane. researchgate.net
DFT studies on related catalytic systems have shown that the synergy between metal species (like Platinum) and acid sites on a catalyst support is crucial for these transformations. researchgate.net While specific energy values for the 4-propylphenol to this compound step are not detailed in the available literature, DFT is the primary tool used to model the adsorption energies of reactants, the energy barriers of each reaction step (hydrogenation, dehydration), and the stability of intermediates on the catalyst surface. This allows researchers to map out the entire energy landscape, identifying the rate-determining steps and optimizing catalysts for higher efficiency and selectivity.
Table 1: Proposed Reaction Pathway for Hydrodeoxygenation of 4-Propylphenol
| Step | Reactant | Intermediate/Product | Transformation Type |
|---|---|---|---|
| 1 | 4-Propylphenol | This compound | Partial Hydrogenation |
| 2 | This compound | Propylcyclohexanol | Hydrogenation |
Molecular Docking Simulations for Enzyme-Substrate Binding Affinity and Conformation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comnih.gov It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with the binding site of a target protein or enzyme. d-nb.infomdpi.com
A thorough search of scientific literature did not yield specific studies on the molecular docking of this compound with any particular enzyme. Such studies would theoretically involve placing the this compound molecule into the active site of a target enzyme in silico to calculate its binding energy and analyze its conformational pose. The results, typically given as a docking score (e.g., in kcal/mol), would indicate the binding affinity, with lower scores suggesting stronger binding. These simulations would also reveal potential interactions, such as hydrogen bonds and hydrophobic contacts, between the ketone and amino acid residues in the enzyme's active site.
Thermodynamic and Kinetic Modeling of Chemical Transformations
Thermodynamic and kinetic modeling is essential for understanding the feasibility and rate of chemical reactions. Thermodynamics governs the energy difference between reactants and products, determining the position of chemical equilibrium, while kinetics describes the rate at which the reaction proceeds and the pathway it follows.
Conformational Analysis of this compound and Transition States
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic molecules like this compound, this analysis is crucial for understanding their stability and reactivity.
The cyclohexane (B81311) ring of this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. aalto.fi In this chair conformation, the propyl group at the C4 position can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
The equatorial conformation is significantly more stable than the axial conformation. This is because a bulky substituent in the axial position experiences steric hindrance from the other axial hydrogens on the same side of the ring (specifically at the C2 and C6 positions). These unfavorable interactions are known as 1,3-diaxial interactions. By occupying the equatorial position, the propyl group is further away from these atoms, resulting in a lower energy and more stable conformer.
The interconversion between the two chair forms (a process known as ring-flipping or chair inversion) occurs rapidly at room temperature. This process proceeds through higher-energy transition states and intermediates, including the twist-boat and boat conformations. The energy barrier for this ring inversion is influenced by the substituents on the ring. DFT calculations can be used to model the potential energy surface of this process, identifying the energy minima of the stable conformers and the energy maxima of the transition states. nih.gov For a substituted cyclohexane, the energy difference between the axial and equatorial conformers (the A-value) for a propyl group is approximately 2.1 kcal/mol, indicating a strong preference for the equatorial position.
Table 2: Conformational Analysis of this compound
| Conformer | Propyl Group Position | Relative Energy (Approx.) | Key Interactions | Stability |
|---|---|---|---|---|
| Chair 1 | Equatorial | 0 kcal/mol | Minimal steric strain | Most Stable |
| Chair 2 | Axial | +2.1 kcal/mol | 1,3-Diaxial interactions | Less Stable |
| Twist-Boat | - | ~ +5.5 kcal/mol | Torsional and steric strain | Intermediate |
Applications in Advanced Materials Science
Role as a Key Intermediate in Liquid Crystal Display (LCD) Manufacturing
4-Propylcyclohexanone is a significant intermediate in the synthesis of liquid crystal molecules essential for modern display technologies. The rigid structure of the cyclohexane (B81311) ring is a fundamental component in designing molecules that can exhibit liquid crystalline properties. nbinno.com These materials are characterized by their ability to align in an ordered manner and respond to external electric fields, which is the principle behind the functioning of Liquid Crystal Displays (LCDs). nbinno.com
The synthesis of nematic liquid crystal materials, such as 4-[2-(trans-4′-propylcyclohexyl)ethyl]-1-fluorobenzene, utilizes precursors containing the 4-propylcyclohexyl moiety. researchgate.net The presence of the propylcyclohexyl group is crucial for achieving the desired mesophase behavior and physical properties, such as low viscosity and specific dielectric anisotropy, which are critical for display performance. researchgate.net In these syntheses, the ketone group of this compound provides a reactive site for further chemical modifications to build the final complex liquid crystal molecules.
Furthermore, derivatives of the 4-propylcyclohexyl structure are used in the creation of polymer films that act as orientation layers for liquid crystals in display cells. nih.gov For instance, polystyrene modified with 4-(trans-4-propylcyclohexyl)phenol (B1630764) has been synthesized to control the alignment of liquid crystal molecules, demonstrating the integral role of this chemical structure in various components of LCD manufacturing. nih.gov The purity and specific molecular geometry of intermediates like this compound are paramount to ensuring the high performance of the final display, affecting brightness, response time, and color accuracy. nbinno.com
| Property | Relevance in LCD Manufacturing | Reference Compound/Application |
|---|---|---|
| Rigid Cyclohexane Core | Provides the necessary structural rigidity for molecules to form liquid crystal phases. | 4-(4-Ethylcyclohexyl)cyclohexanone based materials. nbinno.com |
| Propyl Side-Chain | Influences key physical properties like viscosity and dielectric anisotropy in the final liquid crystal mixture. | Nematic liquid crystals with a trans-4'-propylcyclohexyl group. researchgate.net |
| Reactive Ketone Group | Allows for the chemical synthesis of more complex liquid crystal molecules. | General synthesis pathways for liquid crystal materials. |
| Derivative Applications | Used to create polymer alignment layers that control the orientation of liquid crystals. | Polystyrene modified with 4-(trans-4-propylcyclohexyl)phenol. nih.gov |
Monomer and Precursor for Polymer Synthesis, including Polyamides
While not a direct monomer in its native form, this compound is a valuable precursor for synthesizing specialized monomers for polymers like polyamides. The synthesis of conventional polyamides, such as Nylon-6,6, relies on monomers that are often derived from cyclohexane. chemguide.co.uk For example, cyclohexane can be oxidized to produce hexanedioic acid, a key monomer for Nylon-6,6. chemguide.co.uklibretexts.org
The cyclohexanone (B45756) structure is the basis for producing caprolactam, the monomer for Nylon 6. chemguide.co.uklibretexts.org Through a series of chemical reactions, including the formation of an oxime followed by a Beckmann rearrangement, the cyclohexanone ring is opened to form this seven-membered lactam ring. The same principle can be applied to this compound to produce a propyl-substituted caprolactam.
The ring-opening polymerization of such "designer" lactam monomers leads to the formation of functionalized polyamides. nih.gov A polyamide synthesized from a propyl-substituted caprolactam would feature a propyl group attached to the polymer backbone at regular intervals. This side chain would alter the polymer's physical properties, such as its crystallinity, melting point, solubility, and mechanical strength, compared to standard Nylon 6. This approach allows for the creation of novel polyamides with tailored characteristics for specific engineering applications.
Development of Novel Functional Materials Utilizing Cyclohexanone Derivatives
The cyclohexanone framework is a versatile scaffold for the development of a wide array of novel functional materials. mdpi.comdoaj.org The reactivity of the ketone group and the carbon atoms on the ring allows for a multitude of chemical transformations, making cyclohexanone derivatives, including this compound, valuable starting materials in organic synthesis. mdpi.com
Researchers are exploring these derivatives for the creation of "intelligent materials" and molecular switches. researchgate.net These are materials designed to respond to external stimuli—such as changes in pH, light, or temperature—by altering their molecular conformation. The conformational flexibility of the cyclohexane ring is central to the function of these materials. researchgate.net By attaching specific functional groups to the this compound scaffold, scientists can design molecules that act as sensors, targeted drug delivery systems, or components in other advanced technologies. researchgate.net
The synthesis of complex organic molecules often involves building blocks like this compound. For example, cyclohexanone derivatives are used in condensation reactions, such as the Claisen-Schmidt condensation, to create larger molecules like chalcones, which are investigated for various applications. doaj.org The propyl group in this compound provides a specific lipophilic characteristic that can be used to fine-tune the properties of the resulting functional material.
Investigation of Structure-Property Relationships in Cyclohexane-Derived Materials
The physical and chemical properties of materials derived from this compound are intrinsically linked to its three-dimensional structure. The cyclohexane ring is not planar but exists predominantly in a stable, strain-free "chair" conformation. study.com In this conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
Understanding this structure-property relationship is critical for materials design. For instance, the reactivity of the ketone group can be influenced by the conformation of the ring. nih.gov The dynamic interconversion between different conformations plays a crucial role in determining the properties of the final material. nih.gov By studying how modifications to the cyclohexane skeleton affect its conformational preferences, scientists can predict and control the macroscopic properties of polymers, liquid crystals, and other functional materials derived from it. researchgate.netresearchgate.net
| Structural Feature | Description | Impact on Material Properties |
|---|---|---|
| Chair Conformation | The most stable, non-planar arrangement of the cyclohexane ring. | Minimizes ring strain, defining the molecule's fundamental shape and stability. |
| Axial vs. Equatorial Positions | The two possible orientations for substituents on the chair conformation. | The propyl group's preference for the equatorial position reduces steric strain and influences intermolecular packing and reactivity. researchgate.net |
| Ring Flipping | The dynamic process of interconversion between the two chair conformations. | Affects the average orientation of functional groups, influencing the material's overall reactivity and physical properties. nih.gov |
| Propyl Group | An alkyl substituent at the 4-position of the ring. | Adds a non-polar, flexible chain that impacts solubility, viscosity, and self-assembly characteristics in polymers and liquid crystals. |
Exploration of Biological Activities and Biotechnological Relevance
Estrogenic Activity and Environmental Endocrine Disruption Assessment
As an industrial chemical, 4-Propylcyclohexanone's presence in the environment raises concerns about its potential to interfere with the endocrine systems of aquatic organisms. Studies have been conducted to assess its estrogenic activity, focusing on its interaction with the estrogen receptor and its ability to induce estrogen-responsive genes.
To determine the potential of this compound to act as a xenoestrogen, researchers have utilized in vitro competitive binding assays with the rainbow trout estrogen receptor (rtER). nih.govtcichemicals.com These assays measure the ability of a test chemical to displace a radiolabeled estradiol (B170435) from the receptor.
In these studies, this compound was found to be a weak binder to the rtER. nih.gov Its binding affinity relative to the natural hormone estradiol was low, ranging from 0.0016% to 0.000029%. tcichemicals.com This indicates that while it can interact with the estrogen receptor, it does so with much lower affinity than the endogenous hormone. The research noted that biotransformation of this compound to 4-propylcyclohexanol (B1272916) occurred within the cytosol binding assay, meaning the exposure was to a mixture of the ketone and its corresponding alcohol. tcichemicals.com
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor Type | Relative Binding Affinity (%) vs. Estradiol | Finding |
|---|---|---|---|
| This compound | Rainbow Trout ER (cytosol) | 0.000029 - 0.0016 | Weak Binder |
This table is interactive and can be sorted by column.
Vitellogenin (Vtg) is an egg-yolk precursor protein, and its gene expression is a well-established biomarker for estrogenic exposure in fish. nih.govjustia.com The Vtg gene is normally active in females but can be induced in males when exposed to estrogenic compounds. nih.gov
Studies using an ex vivo rainbow trout liver slice assay demonstrated that this compound can induce the expression of Vtg mRNA. nih.govtcichemicals.com Significant induction of Vtg mRNA was observed in liver slices exposed to chemicals, like this compound, that also showed measurable binding affinity to the estrogen receptor. tcichemicals.com The induction levels were often below the maximum possible effect and occurred at concentrations slightly lower than those causing toxicity to the liver cells. tcichemicals.com This finding confirms that despite its weak receptor binding, this compound can elicit a biological response characteristic of estrogenic compounds in aquatic organisms. tcichemicals.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemicals based on their molecular structure. nih.govnih.gov QSAR models are valuable tools for screening large numbers of chemicals for potential toxicity, including endocrine-disrupting effects, thereby prioritizing them for further testing. chemicalbook.com
While specific QSAR models developed exclusively for this compound were not identified in the surveyed literature, the principles of QSAR are widely applied to classes of compounds including alkylphenols and other environmental estrogens. tcichemicals.com These models establish a mathematical relationship between the physicochemical properties of a molecule (descriptors) and its biological activity, such as estrogen receptor binding affinity. tcichemicals.comnih.gov For alkylphenols, QSAR studies have inferred that properties like increased molecular bulk, the presence of electron-donating groups, and branched chain structures can influence binding affinity to the estrogen receptor. tcichemicals.com Such models provide a framework for estimating the estrogenic potential of this compound based on its structural features, even in the absence of direct, comprehensive experimental data for this specific compound.
Biocatalytic Applications in Pharmaceutical Intermediate Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages of high selectivity and mild reaction conditions. This compound serves as a useful starting material in biocatalytic processes for the synthesis of high-value chemical intermediates.
The stereoselective reduction of ketones to produce chiral alcohols is a critical process in the synthesis of fine chemicals and pharmaceuticals. This compound has been successfully used as a substrate for the biocatalytic production of cis-4-propylcyclohexanol. nih.gov
In one study, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) was employed to catalyze the conversion. nih.gov This enzymatic process demonstrated high stereoselectivity, yielding cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5. nih.gov Under optimized conditions, a substrate concentration of 125 g/L of this compound was completely converted into the desired chiral intermediate within 5 hours, achieving a high yield of 90.32%. nih.gov This demonstrates the efficiency of using biocatalysis for the stereoselective synthesis of valuable chiral building blocks from this compound. nih.gov
Table 2: Biocatalytic Reduction of this compound
| Enzyme | Substrate | Product | Substrate Concentration (g/L) | Conversion Rate (%) | Cis/Trans Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| Mutant LK-TADH | This compound | cis-4-Propylcyclohexanol | 125 | 100 | 99.5:0.5 | 90.32 |
This table is interactive and can be sorted by column.
The cyclohexanone (B45756) chemical scaffold is a key structural motif in a variety of therapeutically active compounds. While direct application of this compound as a precursor in the synthesis of an approved drug was not found in the reviewed literature, other 4,4-disubstituted cyclohexanone derivatives are documented as crucial intermediates for pharmaceuticals. For instance, certain cyclohexanone derivatives serve as key intermediates in the synthesis of compounds that modulate the processing of amyloid precursor protein, which are investigated for the treatment of Alzheimer's disease. google.com
The chiral intermediate produced from this compound, cis-4-propylcyclohexanol, is noted as an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound widely used in the manufacture of liquid crystal displays. nih.gov Although this specific application is in material science rather than pharmaceuticals, the ability to generate such specific chiral intermediates highlights the potential of this compound as a versatile starting block. The broader class of cyclopentane-1,3-dione derivatives has been explored in drug design, for example, as antagonists for the thromboxane-A2 prostanoid (TP) receptor, demonstrating the utility of cyclic ketone structures in developing novel therapeutic agents. nih.gov
Investigations into Molecular Interactions with Biological Systems (e.g., Enzymes, Receptors)
The molecular interactions of this compound with biological systems, particularly enzymes, have been a subject of scientific investigation, primarily within the context of biocatalysis and stereoselective reductions. Research has focused on understanding how this ketone substrate binds to the active sites of various enzymes, leading to its conversion into corresponding alcohol products.
Enzyme Interactions
The most extensively studied interactions of this compound are with alcohol dehydrogenases (ADHs). These enzymes are pivotal in the reduction of the ketone group to a hydroxyl group, and the stereoselectivity of this conversion is of significant interest in synthetic chemistry.
Molecular docking simulations have provided valuable insights into the binding of this compound within the active site of a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-ADH). In one study, the binding energy of this compound to the wild-type LK-ADH was calculated to be -3.83 kcal/mol. The substrate was found to bind within a hydrophobic pocket constituted by the amino acid residues Ala-94, Leu-153, Tyr-156, Leu-195, and Leu-199. This positioning facilitates the catalytic process in proximity to the NADH cofactor, with a catalytic atomic distance of 4.3 Å.
Further investigations involving a triple mutant of LK-ADH (LK-TADH) revealed an enhanced affinity for this compound, with a more favorable binding energy of –4.18 kcal/mol. In this mutant, the hydrophobic binding pocket is composed of Thr-94, Leu-153, Tyr-156, Tyr-190, Val-196, and Leu-202. The increased binding affinity in the mutant is believed to contribute to its improved catalytic efficiency. The mutations, particularly the substitution of Leu-199 with His-199 and Ala-202 with Leu-202, result in larger side chains that occupy more space in the active cavity. This is thought to reduce the conformational flexibility of the bound substrate, thereby enhancing the efficiency of its conversion to the cis-alcohol derivative. The distance between the C4 atom of the NADH cofactor and the carbonyl carbon of the substrate was also observed to be shorter in the mutant (3.8 Å), a key factor in determining the catalytic activity of ADHs.
The biotransformation of this compound has also been demonstrated using various fungi, which employ their native enzymatic machinery for the reduction process. For instance, a study involving ten different anthracnose fungi showed that all were capable of reducing this compound to its corresponding cis- and trans-alcohols. Notably, Colletotrichum lagenarium exhibited high stereoselectivity, producing the trans-alcohol as the major product. This implies a specific orientation of the substrate within the fungal enzyme's active site that favors hydride attack from one face of the carbonyl group.
The following table summarizes the key findings from molecular docking studies on the interaction of this compound with alcohol dehydrogenases.
| Enzyme Variant | Interacting Residues in the Hydrophobic Pocket | Binding Energy (kcal/mol) | Catalytic Atomic Distance (NADH-C4 to Carbonyl Carbon) (Å) |
| Wild-Type LK-ADH | Ala-94, Leu-153, Tyr-156, Leu-195, Leu-199 | -3.83 | 4.3 |
| Mutant LK-TADH | Thr-94, Leu-153, Tyr-156, Tyr-190, Val-196, Leu-202 | -4.18 | 3.8 |
Receptor Interactions
As of the current body of scientific literature, there is no available research detailing the specific molecular interactions of this compound with biological receptors. The primary focus of existing studies has been on its role as a substrate for enzymatic transformations rather than as a ligand for receptor binding.
Sustainable Chemistry and Environmental Engineering Perspectives
Development of Green Synthesis Routes and Process Intensification for 4-Propylcyclohexanone Production
The development of sustainable chemical manufacturing processes is a primary focus of green chemistry, aiming to reduce environmental impact and enhance efficiency. unibo.it For the production of this compound, research has explored biocatalytic and chemocatalytic routes that align with these principles.
One green approach involves the catalytic hydrodeoxygenation (HDO) of 4-propylphenol (B1200801), which can be performed in water as a green solvent. A study demonstrated the synthesis of this compound from 4-propylphenol using a platinum (Pt) catalyst. chemicalbook.com The reaction is conducted in a high-pressure batch reactor with hydrogen gas. chemicalbook.com This method represents a move toward more environmentally benign synthesis by replacing traditional, often hazardous, solvents and reagents. unibo.it
Table 1: Reaction Conditions for Synthesis of this compound from 4-Propylphenol
| Parameter | Value |
|---|---|
| Starting Material | 4-Propylphenol |
| Catalyst | Platinum (Pt) |
| Solvent | Water |
| Pressure | 2 MPa of H₂ |
| Stirring Speed | 600 rpm |
| Duration | 1 hour |
Data sourced from ChemicalBook. chemicalbook.com
Biocatalysis offers another significant green synthesis pathway. While research has focused on the transformation of this compound into its corresponding alcohol, cis-4-propylcyclohexanol, the principles are directly applicable to green synthesis. mdpi.com This biotransformation utilizes a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.comresearchgate.net Such enzymatic processes occur under mild conditions (35 °C, pH 7.0-8.0) and in aqueous media, showcasing high selectivity and reducing the need for harsh chemicals and extreme temperatures. mdpi.com The high conversion rates (100% for substrate concentrations up to 125 g/L) demonstrate the efficiency of biocatalytic methods. mdpi.com
Process intensification (PI) is a key strategy in chemical engineering to create smaller, cleaner, and more energy-efficient technologies. mdpi.com Applying PI principles to this compound production could yield substantial sustainability benefits. mdpi.comcetjournal.it Shifting from traditional batch reactors to continuous manufacturing systems, such as those using modular microreactors or static mixers, can improve heat and mass transfer, leading to higher selectivity and yield. mdpi.comeuropa.eu This transition also enhances process safety by minimizing the hold-up of reactive materials and allows for a reduction in solvent use. cetjournal.it Such intensified processes can reduce energy consumption, raw material usage, and waste generation, contributing to a more sustainable and cost-effective production framework. europa.eu
Valorization of Lignocellulosic Biomass and Waste Streams for Chemical Feedstocks
Lignocellulosic biomass, derived from sources like agricultural and forestry waste, is an abundant and renewable resource for producing sustainable chemicals. mdpi.comncsu.edu This biomass is primarily composed of cellulose, hemicellulose, and lignin. ncsu.edu The valorization of lignin, in particular, is crucial for creating aromatic platform chemicals, which have historically been derived from petroleum. researchgate.netrsc.org
A viable pathway to sustainably source precursors for this compound begins with the "lignin-first" approach. researchgate.net Lignin is a complex polymer of aromatic alcohols that can be broken down into valuable phenolic monomers. ncsu.edu Research has demonstrated the conversion of lignocellulose-derived alkylmethoxyphenols, such as 4-propylguaiacol, into more versatile chemical feedstocks. researchgate.net
A key intermediate in this valorization chain is 4-propylphenol, which is a direct precursor for the synthesis of this compound. chemicalbook.comresearchgate.net A novel process has been developed to convert these lignin-derived alkylmethoxyphenols into phenol (B47542) and cresols through demethoxylation and dealkylation reactions. researchgate.net The process can be tailored to yield specific products; for example, the transalkylation of 4-propylphenol with benzene (B151609) can be performed over zeolite catalysts. researchgate.net By harnessing lignocellulosic biomass, the chemical industry can reduce its reliance on fossil fuels and create value from waste streams, contributing to a circular economy. mdpi.comrsc.org
Table 2: Major Components of Lignocellulosic Biomass
| Component | Percentage Composition (Typical) | Potential Products |
|---|---|---|
| Cellulose | 40% - 50% | Glucose, Biofuels |
| Hemicellulose | 20% - 30% | Various sugars (e.g., Xylose, Mannose) |
| Lignin | 10% - 25% | Phenolic compounds (e.g., 4-Propylphenol) |
Data sourced from Pérez et al. 2002; Kumar et al. 2009. ncsu.edu
The main challenge in biomass valorization lies in the effective pretreatment and fractionation of the material to separate its components. nih.gov Various methods, including biological, chemical, and physical treatments, have been developed to break down the complex structure and improve the yield of desired chemical feedstocks. mdpi.comnih.gov
Electrochemical Approaches for Energy-Efficient and Sustainable Chemical Production
Electrosynthesis is emerging as a powerful tool in green chemistry, offering a path to produce chemicals using electricity, ideally from renewable sources, often with high selectivity and under mild conditions. researchgate.netscielo.br This approach can replace conventional chemical routes that rely on harsh reagents and generate significant waste. researchgate.net
For the synthesis of this compound, an electrochemical route could involve the oxidation of 4-propylcyclohexanol (B1272916). The reverse reaction, the oxidation of an alcohol to a ketone, is a fundamental transformation in organic synthesis. researchgate.net Electrocatalytic oxidation, in particular, presents a green alternative to traditional methods by enabling the reaction in aqueous media and often co-producing valuable hydrogen gas at the cathode. researchgate.net
While specific studies detailing the direct electrosynthesis of this compound are not widely available, the principles have been demonstrated for related compounds. Research on the electrochemical synthesis of 3-propyladipic acid has identified this compound as a key intermediate formed during the oxidation of 4-propylcyclohexanol. researchgate.net This confirms the feasibility of electrochemical transformations involving this compound. The development of a dedicated electrochemical process for this compound would align with the goals of sustainable production by minimizing reagent use and improving energy efficiency. scielo.brresearchgate.net
Assessment of Environmental Fate and Biotransformation Pathways in Aquatic and Terrestrial Ecosystems
Understanding the environmental impact of a chemical is critical from a sustainable engineering perspective. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "H412: Harmful to aquatic life with long lasting effects". nih.govmerckmillipore.commerckmillipore.com This classification underscores the need to manage its release into the environment. Its potential for environmental distribution is influenced by its physicochemical properties.
Table 3: Physicochemical and Hazard Properties of this compound
| Property | Value |
|---|---|
| Water Solubility | 1.96 g/L |
| Vapor Pressure | 0.23 hPa (at 20 °C) |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects |
| Water Hazard Class (WGK) | WGK 1: slightly hazardous to water |
Data sourced from Merck Millipore and Sigma-Aldrich. merckmillipore.commerckmillipore.com
Biotransformation is a key process that determines the persistence and fate of organic compounds in ecosystems. nih.gov It involves metabolic processes in organisms, primarily in the liver of vertebrates but also in microorganisms found in soil and water, which alter the chemical structure of substances. nih.gov
For this compound, a significant biotransformation pathway is its reduction to 4-propylcyclohexanol. Studies have shown that this conversion can be efficiently carried out by microorganisms. mdpi.com Specifically, a mutant alcohol dehydrogenase from the bacterium Lactobacillus kefir can completely transform this compound into its corresponding alcohol. mdpi.comresearchgate.net This enzymatic reduction represents a likely first step in the biodegradation of this compound in both aquatic and terrestrial environments where such microbial activity is prevalent. The resulting alcohol may then undergo further metabolic reactions, leading to its eventual breakdown. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for producing 4-Propylcyclohexanone, and how do they differ in methodology?
- Answer : this compound can be synthesized via chemical or enzymatic pathways. Chemical reduction using NaBH₄ yields cis/trans isomers in a 1:3.4 ratio, as observed in controlled reductions of related cyclohexanones . Alternatively, enzymatic methods employing mutant alcohol dehydrogenase (ADH) coupled with glucose dehydrogenase (GDH) offer stereoselective advantages, producing cis-4-Propylcyclohexanol with high efficiency . Key differences include reaction conditions (aqueous vs. organic solvents), catalyst specificity, and stereochemical outcomes.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Safety measures include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill management : Absorb spills with inert materials (e.g.,硅藻土) and dispose of contaminated waste per hazardous material guidelines .
- Emergency procedures : Immediate flushing with water for eye/skin exposure and CPR for inhalation emergencies .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for quantifying isomers and verifying reaction completion . Thin-layer chromatography (TLC) aids in monitoring intermediate metabolites during fungal bioreduction . Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural insights, particularly for distinguishing cis/trans configurations.
Q. How can AI-driven tools assist in retrosynthetic planning for this compound derivatives?
- Answer : Platforms leveraging databases like Reaxys and Pistachio predict feasible routes by analyzing reaction templates and biocatalytic pathways. For example, AI models optimize routes for hydroxylated or alkylated derivatives by evaluating steric and electronic constraints .
Advanced Research Questions
Q. How can enzymatic methods be optimized to enhance stereoselectivity in this compound reduction?
- Answer : Protein engineering of ADH mutants (e.g., modifying residues like LEU153 or TYR190) improves substrate binding and reduces off-target isomer formation . Coupling with cofactor-regeneration systems (e.g., GDH/glucose) increases catalytic turnover and sustainability . Reaction parameters (pH, temperature) must be tailored to the enzyme’s kinetic profile.
Q. What strategies resolve contradictions in stereochemical outcomes between chemical and biological reduction methods?
- Answer : Discrepancies arise from differing mechanisms:
- Chemical reduction (NaBH₄) : Non-selective, favoring thermodynamically stable trans-isomers .
- Biological reduction (fungal ADH) : Enantioselective due to chiral active sites in enzymes .
- Resolution : Compare GC-MS data across studies, validate via X-ray crystallography of enzyme-substrate complexes , and use chiral columns for precise isomer quantification.
Q. How do protein-ligand interactions influence the catalytic efficiency of this compound-reducing enzymes?
- Answer : Structural studies reveal that hydrophobic residues (e.g., VAL196, LEU202) in ADH stabilize the cyclohexanone ring, while polar residues (TYR190) orient the carbonyl group for nucleophilic attack . Mutagenesis targeting these regions can alter substrate affinity and stereoselectivity.
Q. What experimental designs mitigate variability in fungal bioreduction of this compound?
- Answer : Standardize fungal strains (e.g., Colletotrichum spp.), pre-culture conditions, and incubation times to minimize metabolic drift . Use internal standards (e.g., deuterated analogs) in GC-MS to control for extraction efficiency. Replicate time-course experiments to identify optimal harvest windows for maximal product yield .
Q. How can computational modeling predict the stability of this compound under varying storage conditions?
Q. What ethical frameworks guide the design of studies involving this compound in biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
